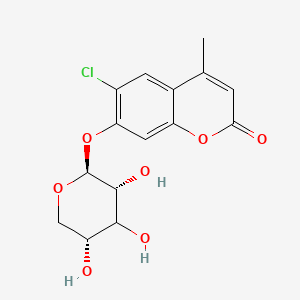
6-Chloro-4-methylumbelliferyl beta-D-Xyloside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-methylumbelliferyl beta-D-Xyloside is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for monitoring the hydrolysis of glycosidic bonds by beta-glucosidase enzymes. This compound has clinical applications, including the investigation of Gaucher’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-4-methylumbelliferyl beta-D-Xyloside involves the synthesis of the umbelliferone derivative followed by glycosylation. The compound is typically synthesized by reacting 6-chloro-4-methylumbelliferone with a suitable glycosyl donor under acidic or basic conditions to form the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
6-Chloro-4-methylumbelliferyl beta-D-Xyloside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing 6-chloro-4-methylumbelliferone .
Common Reagents and Conditions
Reagents: Beta-glucosidase enzymes, water.
Conditions: Typically, the reactions are carried out at physiological pH and temperature to mimic biological conditions.
Major Products
The major product formed from the hydrolysis of this compound is 6-chloro-4-methylumbelliferone .
科学的研究の応用
6-Chloro-4-methylumbelliferyl beta-D-Xyloside has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to study the activity of beta-glucosidase enzymes.
Biology: Employed in cell culture studies to monitor the synthesis and degradation of glycosaminoglycans.
Industry: Applied in high-throughput screening assays for the discovery of enzyme inhibitors and activators.
作用機序
The mechanism of action of 6-Chloro-4-methylumbelliferyl beta-D-Xyloside involves its hydrolysis by beta-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 6-chloro-4-methylumbelliferone, which can be detected fluorometrically. This process allows for the quantification of enzyme activity and the study of enzyme kinetics .
類似化合物との比較
Similar Compounds
4-Methylumbelliferyl beta-D-xyloside: Another fluorogenic substrate used for similar enzymatic assays.
4-Methylumbelliferyl beta-D-glucuronide: Used for detecting beta-glucuronidase activity.
4-Methylumbelliferyl beta-D-cellobioside: Employed in cellulase assays.
Uniqueness
6-Chloro-4-methylumbelliferyl beta-D-Xyloside is unique due to the presence of the chloro group, which can influence its reactivity and the fluorescence properties of the released umbelliferone derivative. This makes it particularly useful in specific biochemical assays where enhanced sensitivity and specificity are required .
特性
分子式 |
C15H15ClO7 |
|---|---|
分子量 |
342.73 g/mol |
IUPAC名 |
6-chloro-4-methyl-7-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H15ClO7/c1-6-2-12(18)22-10-4-11(8(16)3-7(6)10)23-15-14(20)13(19)9(17)5-21-15/h2-4,9,13-15,17,19-20H,5H2,1H3/t9-,13?,14-,15+/m1/s1 |
InChIキー |
YOFHWXBULSBJDT-JGPDKYHGSA-N |
異性体SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O |
正規SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(CO3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


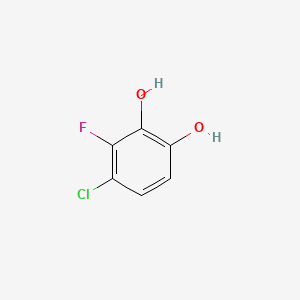
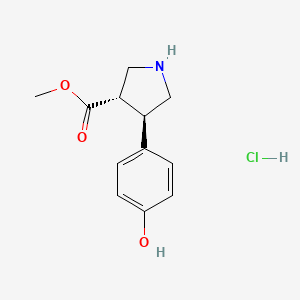

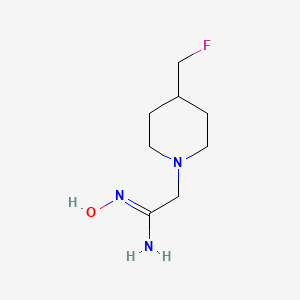

![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
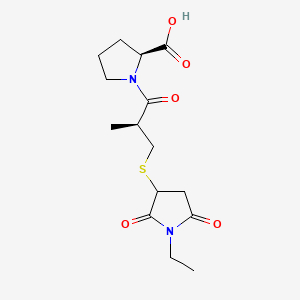
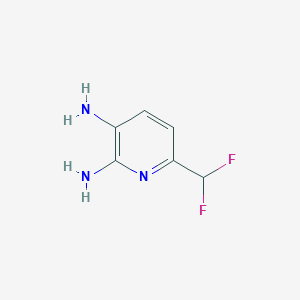

![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)
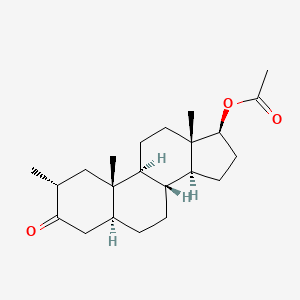
![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)

